4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core, a furan ring, and a benzenesulfonamide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of 3-chloro-4-fluoroaniline with 2-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the quinoxaline ring .
The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the quinoxaline intermediate. Finally, the benzenesulfonamide group is added via a sulfonylation reaction using benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of less hazardous reagents and solvents, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group in the quinoxaline precursor can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance binding affinity to certain enzymes, leading to inhibition of their activity. The benzenesulfonamide group can interact with protein targets, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Similar in structure but may lack the furan ring or benzenesulfonamide group.
Furan derivatives: Contain the furan ring but differ in the rest of the structure.
Benzenesulfonamide derivatives: Feature the benzenesulfonamide group but have different core structures
Uniqueness
4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
4-fluoro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEVUUWZQMUYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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